1-(2-carboxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(2-Carboxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with carboxylic acid groups and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-carboxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Introduction of the Carboxyphenyl Group: The pyrazole intermediate is then subjected to a Friedel-Crafts acylation reaction with a suitable carboxylic acid derivative, such as 2-carboxybenzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.
Final Functionalization: The resulting product is further purified and characterized to ensure the correct structure and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Catalyst Recycling: To reduce costs and environmental impact.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-carboxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: Reduction of the carboxylic acid groups can yield alcohols or aldehydes.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products:
Oxidation Products: Anhydrides, esters.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-carboxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or anticancer properties.
Materials Science: Its derivatives can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 1-(2-carboxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application:
Biological Targets: In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as inflammatory pathways or cell signaling cascades.
Comparison with Similar Compounds
1-(2-carboxyphenyl)-3,5-dimethylpyrazole: Lacks the additional carboxylic acid group.
3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the carboxyphenyl group.
Uniqueness: 1-(2-carboxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both carboxylic acid groups and the carboxyphenyl group, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-(2-carboxyphenyl)-3,5-dimethylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-7-11(13(18)19)8(2)15(14-7)10-6-4-3-5-9(10)12(16)17/h3-6H,1-2H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIIUGCRGPDDLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2C(=O)O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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